Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate
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Overview
Description
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate is an organic compound with the molecular formula C12H16FNO2. It is a derivative of propanoic acid and contains a fluorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 4-fluorobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
- Methyl 3-{[(4-bromophenyl)methyl]amino}-2-methylpropanoate
- Methyl 3-{[(4-methylphenyl)methyl]amino}-2-methylpropanoate
Uniqueness
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9(12(15)16-2)7-14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJTWWDAFOYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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